molecular formula C10H14O3 B8536205 2,5-Dimethoxy-3,4-dimethylphenol

2,5-Dimethoxy-3,4-dimethylphenol

Cat. No.: B8536205
M. Wt: 182.22 g/mol
InChI Key: DVVIUISEDJEIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-3,4-dimethylphenol is a phenolic derivative characterized by two methoxy (-OCH₃) groups at positions 2 and 5 and two methyl (-CH₃) groups at positions 3 and 4 on the benzene ring. For instance, it serves as a key structural motif in the NBOMe class of psychoactive substances (e.g., 25G-NBOMe) and is associated with anti-inflammatory and cytotoxic activities in natural products .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2,5-dimethoxy-3,4-dimethylphenol

InChI

InChI=1S/C10H14O3/c1-6-7(2)10(13-4)8(11)5-9(6)12-3/h5,11H,1-4H3

InChI Key

DVVIUISEDJEIIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Bioactivities
2,5-Dimethoxy-3,4-dimethylphenol 2-OCH₃, 5-OCH₃, 3-CH₃, 4-CH₃ C₁₀H₁₄O₃ 182.22 (calculated) Psychoactive derivatives (e.g., 25G-NBOMe) , potential cytotoxicity
3,5-Dimethylphenol 3-CH₃, 5-CH₃ C₈H₁₀O 122.17 Industrial synthesis, resins, disinfectants
2,4-Dimethylphenol 2-CH₃, 4-CH₃ C₈H₁₀O 122.17 Environmental pollutant, chemical intermediate
Apiol (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) 2-OCH₃, 5-OCH₃, 3,4-methylenedioxy, 1-allyl C₁₂H₁₄O₅ 238.24 Botanical constituent (parsley), flavoring agent
25G-NBOMe 2,5-OCH₃, 3,4-CH₃, N-benzyl substitution C₂₀H₂₅NO₃ 327.42 Psychoactive research compound

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